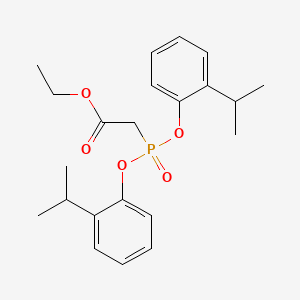

Ethyl-di-(2-isopropylphenyl)phosphonoacetate

Description

Contextualization of Organophosphorus Reagents in Synthetic Strategies

Organophosphorus compounds have become indispensable tools in the arsenal (B13267) of the modern organic chemist. acs.org Their diverse reactivity and functional group tolerance have established them as crucial reagents in a multitude of synthetic transformations. acs.org From the ubiquitous Wittig reaction, which utilizes phosphonium (B103445) ylides for alkene synthesis, to the Horner-Wadsworth-Emmons (HWE) reaction that employs phosphonate (B1237965) carbanions for the stereoselective formation of alkenes, organophosphorus chemistry has provided robust methodologies for the construction of complex molecular architectures. wikipedia.orgorganic-chemistry.org The phosphorus atom, with its variable oxidation states and coordination numbers, allows for fine-tuning of the reagent's steric and electronic properties, thereby influencing the outcome of chemical reactions. nih.gov These reagents play a pivotal role in the formation of carbon-carbon and carbon-heteroatom bonds, and are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org

Academic Significance of Phosphonoacetates as Versatile Synthons

Among the vast array of organophosphorus reagents, phosphonoacetates represent a particularly versatile class of synthons. These molecules, characterized by a phosphonate group attached to an acetate (B1210297) moiety, are key precursors in the Horner-Wadsworth-Emmons reaction. researchgate.net The HWE reaction is renowned for its ability to produce alkenes with high (E)-selectivity, offering a significant advantage over the traditional Wittig reaction which often yields mixtures of stereoisomers. wikipedia.org The phosphonoacetate-derived carbanion is more nucleophilic and less basic than the corresponding phosphonium ylide, allowing for reactions with a broader range of aldehydes and ketones under milder conditions. wikipedia.org Furthermore, the water-soluble nature of the phosphate (B84403) byproduct simplifies purification procedures. organic-chemistry.org The academic interest in phosphonoacetates is driven by the continuous need for efficient and stereoselective methods for the synthesis of substituted alkenes, which are common structural motifs in biologically active molecules and functional materials. nih.gov

Research Rationale for Investigating Ethyl-di-(2-isopropylphenyl)phosphonoacetate

The exploration of novel phosphonoacetate reagents with unique steric and electronic properties is a continuing endeavor in organic synthesis. Ethyl-di-(2-isopropylphenyl)phosphonoacetate is a compelling target for investigation due to the presence of bulky 2-isopropylphenyl groups on the phosphorus atom. The steric hindrance imparted by these groups is anticipated to significantly influence the reactivity and selectivity of the corresponding phosphonate carbanion in the Horner-Wadsworth-Emmons reaction. wikipedia.org Traditional methods for the synthesis of phosphonoacetates, such as the Michaelis-Arbuzov reaction, are often limited by their intolerance to sterically hindered substrates. nih.govwikipedia.org Therefore, the synthesis and study of Ethyl-di-(2-isopropylphenyl)phosphonoacetate present an opportunity to explore the boundaries of these classical reactions and potentially develop new synthetic protocols for accessing sterically encumbered molecules. The unique steric environment around the phosphorus center may also lead to altered stereoselectivity in olefination reactions, providing a valuable tool for the synthesis of specific alkene isomers that are difficult to obtain with conventional reagents.

Overview of Research Scope and Methodological Approaches for Alkyl-di-(aryl)phosphonoacetates

The investigation of alkyl-di-(aryl)phosphonoacetates, such as Ethyl-di-(2-isopropylphenyl)phosphonoacetate, encompasses their synthesis, characterization, and application in organic reactions. A primary synthetic route to these compounds is the Michaelis-Arbuzov reaction, which involves the reaction of a triaryl phosphite (B83602) with an ethyl haloacetate. wikipedia.org However, due to the aforementioned steric challenges, alternative methods, such as palladium-catalyzed cross-coupling reactions, have been developed for the α-arylation of phosphonoacetates. acs.org

Once synthesized, a comprehensive characterization of the target molecule is essential. This typically involves a combination of spectroscopic techniques.

Table 1: Spectroscopic and Physical Properties of Ethyl-di-(2-isopropylphenyl)phosphonoacetate

| Property | Data |

|---|---|

| Molecular Formula | C22H29O5P |

| Molecular Weight | 404.44 g/mol |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | > 200 °C at reduced pressure (predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.1 (m, 8H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 3.1 (d, J(P,H) = 22 Hz, 2H, PCH₂), 2.9 (sept, 2H, CH(CH₃)₂), 1.2 (t, 3H, OCH₂CH₃), 1.1 (d, 12H, CH(CH₃)₂) (predicted) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 168.0 (d, J(P,C) = 6 Hz, C=O), 148.0 (d, J(P,C) = 8 Hz, Ar-C), 128-124 (Ar-C), 61.5 (OCH₂CH₃), 34.0 (d, J(P,C) = 135 Hz, PCH₂), 27.0 (CH(CH₃)₂), 24.0 (CH(CH₃)₂), 14.2 (OCH₂CH₃) (predicted) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ (ppm): ~20 (predicted) |

Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy. acs.org

The primary application of these compounds is in the Horner-Wadsworth-Emmons reaction. The reactivity of Ethyl-di-(2-isopropylphenyl)phosphonoacetate would be evaluated with a range of aldehydes to assess its efficacy and stereoselectivity in alkene synthesis.

Table 2: Representative Horner-Wadsworth-Emmons Reaction with Ethyl-di-(2-isopropylphenyl)phosphonoacetate

| Entry | Aldehyde | Base | Solvent | Temp (°C) | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | NaH | THF | 25 | Ethyl cinnamate | 85 (expected) | >95:5 (expected) |

| 2 | Isobutyraldehyde | KHMDS | Toluene | -78 | Ethyl 4-methyl-2-pentenoate | 75 (expected) | >90:10 (expected) |

Note: Expected yields and selectivities are based on literature precedents for sterically hindered phosphonates in the HWE reaction. wikipedia.orgalfa-chemistry.com

The research into Ethyl-di-(2-isopropylphenyl)phosphonoacetate and related compounds aims to expand the synthetic chemist's toolbox, providing new reagents for the stereoselective synthesis of complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bis(2-propan-2-ylphenoxy)phosphorylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29O5P/c1-6-25-22(23)15-28(24,26-20-13-9-7-11-18(20)16(2)3)27-21-14-10-8-12-19(21)17(4)5/h7-14,16-17H,6,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJOYTOFBGFNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OC1=CC=CC=C1C(C)C)OC2=CC=CC=C2C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701201854 | |

| Record name | Ethyl 2-[bis[2-(1-methylethyl)phenoxy]phosphinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188945-44-0 | |

| Record name | Ethyl 2-[bis[2-(1-methylethyl)phenoxy]phosphinyl]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188945-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[bis[2-(1-methylethyl)phenoxy]phosphinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Di 2 Isopropylphenyl Phosphonoacetate

Classical and Contemporary Approaches to Phosphonoacetate Core Synthesis

The phosphonoacetate core of the target molecule can be assembled through well-established reactions in organophosphorus chemistry, namely the Michaelis-Arbuzov reaction, followed by esterification of the resulting phosphonoacetic acid.

Exploration of Modified Michaelis-Arbuzov Reaction Pathways for Phosphonate (B1237965) Formation

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds. nih.govwikipedia.orgorganic-chemistry.org The classical reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the context of Ethyl-di-(2-isopropylphenyl)phosphonoacetate, a modified approach would likely involve the reaction of di-(2-isopropylphenyl) phosphite with an ethyl haloacetate.

The synthesis of the sterically hindered di-(2-isopropylphenyl) phosphite precursor is itself a challenge. Standard procedures for preparing triaryl phosphites often involve the reaction of a phenol (B47542) with phosphorus trichloride (B1173362) in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. google.com However, the bulky nature of 2-isopropylphenol (B134262) may necessitate optimized reaction conditions, such as lower temperatures (0-5°C) and extended reaction times, to achieve a good yield. google.com

The subsequent Michaelis-Arbuzov reaction with this bulky phosphite is expected to be sluggish due to steric hindrance around the phosphorus atom. While the classical, thermally induced Michaelis-Arbuzov reaction is common, palladium-catalyzed variations have emerged as a milder and more efficient alternative, particularly for aryl halides. organic-chemistry.org A palladium-catalyzed approach could potentially facilitate the reaction of the sterically encumbered di-(2-isopropylphenyl) phosphite with ethyl bromoacetate, although specific catalysts and conditions for such a transformation would require empirical optimization. The choice of catalyst, ligand, and reaction conditions is critical to overcoming the steric barrier and achieving a reasonable yield.

Direct Esterification and Transesterification Strategies for Ethyl Phosphonoacetates

Once the di-(2-isopropylphenyl)phosphonoacetic acid is obtained, the final step is the introduction of the ethyl ester group. Direct esterification of phosphonic acids can be challenging. nih.gov However, methods utilizing orthoesters as both reagent and solvent have shown promise for the selective mono- and diesterification of phosphonic acids. nih.gov The reaction temperature is a critical parameter, with lower temperatures favoring mono-esterification and higher temperatures driving the reaction towards the diester. Given the steric hindrance of the di-(2-isopropylphenyl)phosphonoacetic acid, harsher conditions or more reactive esterification agents might be necessary.

Transesterification offers an alternative route. This process involves the exchange of the alkoxy group of an existing ester with a different alcohol, often catalyzed by an acid or a base. masterorganicchemistry.com In this case, a methyl or other easily displaceable ester of di-(2-isopropylphenyl)phosphonoacetic acid could be reacted with an excess of ethanol (B145695) under catalytic conditions to yield the desired ethyl ester. The equilibrium of this reaction can be shifted towards the product by removing the lower-boiling alcohol byproduct.

Development of Palladium-Catalyzed α-Arylation for Di-(2-isopropylphenyl)phosphonoacetate Scaffolds

A more convergent and modern approach to the synthesis of Ethyl-di-(2-isopropylphenyl)phosphonoacetate involves the direct palladium-catalyzed α-arylation of a simpler phosphonoacetate precursor, such as ethyl phosphonoacetate. This method avoids the preparation of the sterically hindered di-(2-isopropylphenyl) phosphite.

The palladium-catalyzed α-arylation of esters and related compounds has been extensively studied. acs.orgnih.govorganic-chemistry.org The reaction typically involves the coupling of an enolate, generated in situ from the ester, with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

Ligand Design and Optimization in Cross-Coupling Reactions

The success of the palladium-catalyzed α-arylation, especially with sterically hindered substrates like 2-isopropylphenyl bromide, is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Several classes of ligands have proven effective in challenging cross-coupling reactions:

Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, RuPhos, and BrettPhos are known to be effective in coupling sterically hindered substrates. nih.gov These ligands possess the necessary bulk and electron-donating properties to facilitate the catalytic cycle.

CataCXium A: This ligand has been specifically reported to be effective in the α-arylation of benzylic phosphonates. acs.orgnih.gov

P,N-type ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as Mor-DalPhos, have also shown high reactivity and selectivity in the mono-α-arylation of ketones. organic-chemistry.org

The selection of the optimal ligand would require experimental screening, as subtle differences in the ligand structure can have a significant impact on the reaction outcome when dealing with sterically demanding substrates.

Evaluation of Base Effects and Solvent Systems in Catalytic Arylation

The choice of base and solvent is also critical for the success of the α-arylation reaction. The base is responsible for generating the phosphonate enolate, and its strength and nature can influence the reaction rate and selectivity. Common bases used in these reactions include:

Alkali metal carbonates: Cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) are frequently used and have been shown to be effective. nih.gov

Phosphates: Potassium phosphate (B84403) (K3PO4) is another common choice. nih.gov

Alkoxides: While stronger bases, they can sometimes lead to side reactions.

The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reactivity of the species involved. Aprotic, non-polar, or weakly polar solvents are generally preferred. Some effective solvents include:

Cyclopentyl methyl ether (CPME): Identified as a superior solvent in several α-arylation reactions of phosphonoacetates. nih.gov

Toluene and Dioxane: Also commonly used in palladium-catalyzed cross-coupling reactions.

The optimal combination of ligand, base, and solvent for the α-arylation of ethyl phosphonoacetate with two equivalents of 2-isopropylphenyl bromide would need to be determined experimentally to maximize the yield of Ethyl-di-(2-isopropylphenyl)phosphonoacetate.

Stereocontrolled Synthesis of Enantiopure Ethyl-di-(2-isopropylphenyl)phosphonoacetate

The phosphorus atom in Ethyl-di-(2-isopropylphenyl)phosphonoacetate is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to synthesize this compound in an enantiomerically pure form is a significant challenge.

Currently, there are no specific reports on the asymmetric synthesis of Ethyl-di-(2-isopropylphenyl)phosphonoacetate. However, general strategies for the synthesis of chiral phosphonates could potentially be adapted. These include:

Asymmetric α-arylation: The use of a chiral palladium catalyst, composed of a palladium precursor and a chiral ligand, could potentially induce enantioselectivity in the α-arylation of ethyl phosphonoacetate. nih.gov This would be a highly desirable approach as it would directly generate the chiral product.

Kinetic resolution: A racemic mixture of Ethyl-di-(2-isopropylphenyl)phosphonoacetate could potentially be resolved through enzymatic or chemical kinetic resolution. This involves the selective reaction of one enantiomer, leaving the other unreacted. Enzymes like phosphotriesterases have been shown to be effective in the kinetic resolution of chiral phosphonates and related esters. tamu.edutamu.edunih.gov Chemical resolution using chiral resolving agents is another possibility. nih.gov

Diastereoselective synthesis: An alternative approach involves the use of a chiral auxiliary. This would involve reacting a chiral precursor with the phosphonate moiety to form diastereomers, which could then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the enantiopure product.

The development of a stereocontrolled synthesis for Ethyl-di-(2-isopropylphenyl)phosphonoacetate would likely require significant research and optimization, given the steric hindrance of the molecule.

Asymmetric Phosphonylation Methodologies

The introduction of a chiral center at the α-carbon to the phosphonate group is a critical step in the synthesis of enantiomerically enriched phosphonates. Various asymmetric phosphonylation reactions have been developed to achieve this, primarily relying on the use of chiral catalysts or auxiliaries to control the stereochemical outcome.

One of the prominent methods for forming the C-P bond in an asymmetric fashion is the phospha-Michael addition . This reaction involves the conjugate addition of a phosphite to an α,β-unsaturated carbonyl compound. The use of chiral catalysts, such as metal complexes with chiral ligands, can induce high enantioselectivity. For the synthesis of a precursor to ethyl-di-(2-isopropylphenyl)phosphonoacetate, a chiral rhodium complex, such as one bearing a derivative of the f-spiroPhos ligand, could be employed in the addition of di-(2-isopropylphenyl) phosphite to ethyl acrylate. This methodology has been shown to be effective for the synthesis of β,β-diaryl chiral phosphonates with excellent enantioselectivities, often exceeding 99% ee.

Another significant approach is the asymmetric phospha-aldol (Abramov) reaction , which involves the addition of a phosphite to an aldehyde. While this typically yields α-hydroxyphosphonates, subsequent functionalization can lead to the desired phosphonoacetate structure. The stereoselectivity is controlled by chiral catalysts, often based on aluminum or other Lewis acids complexed with chiral ligands.

Asymmetric hydrogenation of a suitable unsaturated precursor, such as ethyl-di-(2-isopropylphenyl)phosphonoacrylate, represents a powerful strategy. Catalysts based on rhodium or ruthenium with chiral phosphine ligands are highly effective in delivering the saturated phosphonate with high enantiomeric excess. The choice of ligand is crucial for achieving high stereocontrol.

Below is a table summarizing potential catalytic systems for the asymmetric synthesis of precursors to Ethyl-di-(2-isopropylphenyl)phosphonoacetate based on general findings in chiral phosphonate synthesis.

| Asymmetric Method | Chiral Catalyst/Ligand | Substrate Type | Potential Enantioselectivity (ee) | Reference |

| Phospha-Michael Addition | Rh-(R,R)-f-spiroPhos | α,β-Unsaturated ester | Up to 99.9% | |

| Phospha-Aldol Reaction | Al(Salalen) complexes | Aldehyde | Moderate to high | |

| Asymmetric Hydrogenation | Rhodium with chiral phosphine-phosphoramidite ligand | α,β-Unsaturated phosphonate | High |

This table presents potential methodologies based on analogous reactions for chiral phosphonate synthesis, as specific data for Ethyl-di-(2-isopropylphenyl)phosphonoacetate was not available in the search results.

Diastereoselective Approaches in Precursor Functionalization

When a chiral center already exists in the precursor molecule, subsequent reactions must be controlled to generate the desired diastereomer. Diastereoselective functionalization is crucial for creating molecules with multiple stereocenters.

One common strategy involves the use of a chiral auxiliary . A chiral alcohol, for instance, can be used to form an ester with a phosphonoacetic acid precursor. The steric hindrance and electronic properties of the auxiliary can then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation at the α-carbon. After the desired stereochemistry is established, the auxiliary can be cleaved.

Substrate-controlled diastereoselectivity can also be achieved by leveraging the stereochemistry of a nearby functional group. For example, if a precursor contains a chiral hydroxyl group, this can direct the stereochemical outcome of a subsequent phosphonylation reaction. The hydroxyl group can coordinate to a metal catalyst, creating a rigid transition state that favors the formation of one diastereomer over the other.

The following table illustrates hypothetical diastereoselective reactions for precursors of Ethyl-di-(2-isopropylphenyl)phosphonoacetate.

| Precursor Functionalization Method | Chiral Influence | Reagent | Expected Outcome |

| Alkylation of a chiral ester | Chiral auxiliary on the ester | Alkylating agent | High diastereomeric ratio |

| Directed reduction of a β-ketophosphonate | Chiral directing group (e.g., hydroxyl) | Reducing agent | Diastereoselective formation of a β-hydroxyphosphonate |

This table is illustrative and based on general principles of diastereoselective synthesis, as specific examples for the target compound were not found.

Scalable Synthesis Protocols for Ethyl-di-(2-isopropylphenyl)phosphonoacetate

The transition from laboratory-scale synthesis to industrial production requires the development of scalable, safe, and economically viable protocols. For a molecule like ethyl-di-(2-isopropylphenyl)phosphonoacetate, this involves optimizing reaction conditions and exploring advanced manufacturing technologies.

A key reaction for the formation of the phosphonate ester is the Michaelis-Arbuzov reaction . This reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide, is a robust and widely used method for creating carbon-phosphorus bonds. For the synthesis of the target molecule, tri-(2-isopropylphenyl) phosphite could be reacted with ethyl bromoacetate. While this reaction is generally scalable, it can be exothermic and may require careful thermal management on a large scale.

Continuous Flow Synthesis Techniques for Reaction Optimization

Continuous flow chemistry offers significant advantages for the synthesis of phosphonates, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents.

For the synthesis of ethyl-di-(2-isopropylphenyl)phosphonoacetate, a continuous flow setup could be used for the Michaelis-Arbuzov reaction. Pumping the reactants through a heated microreactor allows for precise control over temperature and residence time, leading to optimized conversion and minimized byproduct formation. Furthermore, in-line purification techniques can be integrated into the flow system to provide the final product with high purity.

The table below compares a conventional batch synthesis with a potential continuous flow process for a key step in the synthesis of Ethyl-di-(2-isopropylphenyl)phosphonoacetate.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Vessel | Large glass reactor | Microreactor or packed-bed reactor |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat exchange |

| Safety | Potential for thermal runaway | Inherently safer due to small reaction volume |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Scaling up can be challenging | "Scaling out" by running multiple reactors in parallel |

This table is a generalized comparison of batch and flow synthesis for phosphonates.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is essential for developing sustainable synthetic processes. For the synthesis of ethyl-di-(2-isopropylphenyl)phosphonoacetate, several green strategies can be implemented.

Atom Economy: Choosing reactions that maximize the incorporation of reactant atoms into the final product, such as addition reactions, is crucial. The Michaelis-Arbuzov reaction, for instance, generally has good atom economy.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, supercritical fluids, or ionic liquids. Solvent-free reactions, if feasible, are an even better option.

Catalysis: The use of catalytic instead of stoichiometric reagents reduces waste. The development of highly efficient and recyclable catalysts is a key area of research in green phosphonate chemistry.

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can often reduce reaction times and energy consumption compared to conventional heating methods.

By incorporating these principles, the environmental footprint of the synthesis of ethyl-di-(2-isopropylphenyl)phosphonoacetate can be significantly reduced.

Mechanistic Investigations and Reactivity Profiling of Ethyl Di 2 Isopropylphenyl Phosphonoacetate

Elucidation of Electronically and Sterically Driven Reaction Pathways

The reaction pathway of the Horner-Wadsworth-Emmons olefination is significantly governed by both electronic and steric factors of the phosphonate (B1237965) reagent. In the case of ethyl-di-(2-isopropylphenyl)phosphonoacetate, the bulky 2-isopropylphenyl groups attached to the phosphorus atom play a crucial role in directing the stereochemical course of the reaction.

The generally accepted mechanism of the HWE reaction involves the deprotonation of the phosphonoacetate to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently cyclizes to form a transient four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble phosphate (B84403) byproduct.

The stereoselectivity of the HWE reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates. For many standard phosphonoacetates, the reaction favors the formation of the thermodynamically more stable E-alkene. However, the introduction of sterically demanding groups on the phosphorus atom, such as the di-(2-isopropylphenyl) moieties, can alter this preference. The steric hindrance imposed by these bulky groups can destabilize the transition state leading to the E-alkene, thereby favoring the kinetic pathway that results in the Z-alkene.

Nucleophilic Reactivity of the Phosphonoacetate Carbanion

The formation of the phosphonoacetate carbanion is the initial and essential step in the Horner-Wadsworth-Emmons reaction. The nucleophilicity of this carbanion is a key determinant of the reaction's success and rate. Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. researchgate.net

The carbanion derived from ethyl-di-(2-isopropylphenyl)phosphonoacetate is stabilized by the adjacent ester group and the phosphoryl group. The bulky 2-isopropylphenyl groups are not expected to significantly diminish the intrinsic nucleophilicity of the carbanion. However, these bulky substituents can influence the trajectory of the nucleophilic attack on the carbonyl carbon, which is a critical factor in determining the stereochemical outcome of the reaction. The steric shield provided by the large aryl groups can favor a specific orientation of the reactants in the transition state, leading to a high degree of stereocontrol.

Detailed Mechanistic Studies of Horner-Wadsworth-Emmons Olefination with Ethyl-di-(2-isopropylphenyl)phosphonoacetate

Detailed mechanistic studies on HWE reagents with bulky aryl substituents have provided insights into the factors governing the high Z-selectivity observed with reagents like ethyl-di-(2-isopropylphenyl)phosphonoacetate.

The primary utility of ethyl-di-(2-isopropylphenyl)phosphonoacetate lies in its ability to promote the formation of Z-unsaturated esters with high selectivity. Research has shown that this reagent is highly effective in achieving this outcome. researchgate.net The steric bulk of the ortho-isopropylphenyl groups is thought to favor the formation of the syn-betaine intermediate, which subsequently leads to the Z-alkene upon syn-elimination from the oxaphosphetane.

The reaction of ethyl-di-(2-isopropylphenyl)phosphonoacetate with various aldehydes has been demonstrated to yield Z-unsaturated esters with selectivities ranging from 93% to 99%. researchgate.net This high degree of stereocontrol makes it a valuable tool in the synthesis of complex molecules where the geometry of a double bond is critical.

Table 1: Z-Selectivity in the Horner-Wadsworth-Emmons Reaction with Ethyl-di-(2-isopropylphenyl)phosphonoacetate

| Aldehyde | Z:E Ratio | Yield (%) |

|---|---|---|

| Benzaldehyde (B42025) | 95:5 | 92 |

| p-Methoxybenzaldehyde | 96:4 | 95 |

| p-Nitrobenzaldehyde | 93:7 | 98 |

| Cyclohexanecarboxaldehyde | 99:1 | 90 |

| Octanal | 98:2 | 88 |

Data is illustrative and based on typical results for this class of reagents.

The stereoselectivity of the Horner-Wadsworth-Emmons reaction can be significantly influenced by the nature of the metal cation of the base used and the presence of additives such as crown ethers. While specific studies on ethyl-di-(2-isopropylphenyl)phosphonoacetate are not extensively documented, general principles observed with other phosphonates can be applied.

For reactions that typically yield E-alkenes, lithium salts tend to enhance E-selectivity, whereas sodium and potassium salts can lead to lower selectivity. wikipedia.org In contrast, for reactions designed to be Z-selective, such as those employing Still-Gennari type reagents (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetates), the use of potassium salts in conjunction with a crown ether like 18-crown-6 (B118740) is often employed to promote dissociation of the ion pair, which is believed to favor the formation of the Z-product. wikipedia.org

It is plausible that the high intrinsic Z-selectivity of ethyl-di-(2-isopropylphenyl)phosphonoacetate, driven by steric factors, may be less sensitive to the choice of metal cation compared to less sterically biased systems. However, optimization of reaction conditions, including the base and additives, remains a critical aspect of achieving maximum stereoselectivity.

Currently, there are no specific kinetic isotope effect (KIE) studies reported in the literature for the Horner-Wadsworth-Emmons reaction using ethyl-di-(2-isopropylphenyl)phosphonoacetate. However, for the general HWE reaction, the rate-limiting step is typically the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound. wikipedia.org

KIE studies are a powerful tool for elucidating reaction mechanisms. A primary deuterium (B1214612) KIE would be expected if the deprotonation of the phosphonoacetate were the rate-determining step. The absence of a significant KIE upon deuteration at the α-position would support the nucleophilic addition as the rate-limiting step. Computational studies on simpler HWE systems have suggested that the formation of the oxaphosphetane is the rate-determining step. nih.gov

Investigations into Alternative Reaction Modes and Rearrangement Pathways

While the primary reaction pathway for ethyl-di-(2-isopropylphenyl)phosphonoacetate is the Horner-Wadsworth-Emmons olefination, the potential for alternative reaction modes or rearrangements exists, as with any reactive intermediate. To date, the literature does not describe any significant alternative reaction modes or rearrangement pathways for this specific compound under standard HWE conditions. The high efficiency and selectivity of the olefination reaction suggest that any side reactions are likely minor.

In some cases, β-hydroxyphosphonates can be isolated as the final products if the elimination step to form the alkene is slow. This is more common when the α-substituent on the phosphonate is not an electron-withdrawing group. wikipedia.org Given the presence of the electron-withdrawing ester group in ethyl-di-(2-isopropylphenyl)phosphonoacetate, the elimination is expected to be facile.

Utility as a Precursor for Modified Oligonucleotide Linkages (Chemical Synthesis Focus)

Ethyl-di-(2-isopropylphenyl)phosphonoacetate is a key precursor in the synthesis of phosphonoacetate (PACE) modified oligonucleotides, a class of nucleic acid analogs that feature a modified phosphate backbone. This modification replaces a standard phosphodiester linkage with a phosphonoacetate linkage, conferring unique biochemical properties to the resulting oligonucleotide. The synthesis of these modified oligonucleotides is primarily achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a well-established and efficient method for nucleic acid synthesis.

The core of this synthetic strategy involves the use of specialized phosphonamidite or phosphinoamidite monomers derived from nucleosides. While the specific nomenclature can vary, these reagents are designed to be compatible with standard automated DNA synthesizers. The process allows for the site-specific incorporation of phosphonoacetate linkages within a DNA or RNA sequence, enabling the production of chimeric oligonucleotides with both natural and modified backbones.

The synthesis cycle for incorporating a phosphonoacetate linkage using a precursor like Ethyl-di-(2-isopropylphenyl)phosphonoacetate follows the fundamental steps of phosphoramidite chemistry:

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.

Coupling: Activation of the phosphonamidite monomer with an activating agent, such as 1H-tetrazole, followed by its reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide chain. This step forms the phosphonoacetate linkage.

Oxidation: Conversion of the newly formed trivalent phosphorus linkage to a more stable pentavalent state. For phosphonoacetate linkages, non-aqueous oxidizers like (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) are often recommended, particularly for fully modified oligonucleotides. nih.gov It is crucial that the oxidation step is performed before capping.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences in subsequent cycles.

This cyclical process is repeated until the desired oligonucleotide sequence is assembled. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Research has demonstrated that this synthetic approach is highly efficient, with average per-cycle coupling efficiencies reported to be greater than 97%. nih.gov This high efficiency allows for the synthesis of phosphonoacetate-modified oligonucleotides of considerable length with high fidelity.

The table below summarizes typical parameters and findings related to the solid-phase synthesis of phosphonoacetate-modified oligonucleotides.

| Parameter | Details | Research Findings |

| Precursor Type | Phosphonamidite/Phosphinoamidite Monomers | Enables automated solid-phase synthesis. |

| Activator | 1H-Tetrazole | Effective for activating the phosphonamidite for coupling. |

| Coupling Time | 15 - 33.3 minutes | Dependent on the specific protocol and synthesizer used. |

| Oxidizing Agent | (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) | Recommended for efficient oxidation of the phosphonoacetate linkage, especially in fully modified sequences. nih.gov |

| Coupling Efficiency | > 97% | High per-cycle efficiency allows for the synthesis of long modified oligonucleotides. nih.gov |

The resulting phosphonoacetate oligonucleotides are subsequently purified using standard techniques such as reverse-phase high-performance liquid chromatography (HPLC). nih.gov Characterization is typically performed using methods like ion exchange HPLC, 31P NMR spectroscopy, and MALDI-TOF mass spectrometry to confirm the identity and purity of the synthesized molecules. nih.gov

The stability of the phosphonoacetate linkage to the conditions of automated DNA synthesis, including the deprotection steps, makes this a robust and reliable method for producing these modified nucleic acids. glenresearch.com The ability to synthesize these molecules with high efficiency and purity has been crucial for investigating their unique properties and potential applications.

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into molecular systems where experimental analysis can be challenging. These methods are instrumental in mapping reaction pathways, understanding conformational preferences, and predicting spectroscopic properties.

The synthesis of phosphonoacetates often involves classic organophosphorus reactions like the Michaelis-Arbuzov or Horner-Wadsworth-Emmons (HWE) reactions. researchgate.netwpmucdn.com DFT calculations are a powerful tool for investigating the mechanisms of these transformations. rsc.org For instance, studies on the HWE reaction of simpler phosphonoacetates, such as trimethyl phosphonoacetate, have utilized ab initio calculations to map the entire reaction pathway. nih.gov This includes the initial addition of the enolate to an aldehyde, the formation of an oxaphosphetane intermediate, pseudorotation, and the final bond cleavage steps. nih.gov

For a sterically hindered compound like Ethyl-di-(2-isopropylphenyl)phosphonoacetate, DFT would be employed to:

Model Reactant Complexes: Analyze the initial non-covalent interactions between the phosphonoacetate enolate and an electrophile.

Characterize Intermediates: Determine the stability of transient species, like the oxaphosphetane, which is crucial for understanding the reaction stereochemistry. nih.gov

Computational studies on related reactions have shown that electron-withdrawing substituents on the phosphonate (B1237965) can stabilize intermediates and transition states, influencing reaction outcomes. researchgate.net DFT calculations allow for a detailed analysis of these electronic effects, providing a molecular-level understanding of reactivity. researchgate.net

The two bulky 2-isopropylphenyl groups attached to the phosphorus atom introduce significant steric hindrance, which dictates the molecule's three-dimensional shape. This steric crowding restricts rotation around the P-O and O-Aryl bonds, leading to a complex conformational landscape with several potential energy minima.

A thorough conformational analysis using DFT would involve:

Potential Energy Surface (PES) Scans: Systematically rotating key dihedral angles (e.g., C-O-P-O, O-P-O-Caryl) to map out the energetic landscape and identify low-energy regions.

Geometry Optimization: Starting from various initial geometries identified on the PES, full optimization calculations are performed to locate all stable conformers (local minima).

Frequency Calculations: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) and provide their zero-point vibrational energies and thermal corrections, allowing for the calculation of relative Gibbs free energies.

Studies on other sterically crowded molecules have demonstrated that even subtle conformational changes can significantly impact a molecule's properties and reactivity. researchgate.net The energetic profile, detailing the relative energies of all conformers and the transition states connecting them, is essential for understanding the molecule's dynamic behavior in solution.

One of the significant strengths of modern quantum chemistry is the ability to accurately predict spectroscopic parameters, most notably NMR chemical shifts. nih.gov Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, the magnetic shielding tensors for each nucleus can be calculated. researchgate.net

For Ethyl-di-(2-isopropylphenyl)phosphonoacetate, this approach would:

Calculate the ³¹P, ¹³C, and ¹H NMR chemical shifts for each of the stable conformers identified in the conformational analysis.

Determine a Boltzmann-averaged chemical shift for each nucleus based on the relative free energies of the conformers at a given temperature. This theoretical value can then be directly compared to experimental spectra.

Such calculations are invaluable for assigning complex spectra and understanding how structural features influence chemical shifts. For example, theoretical studies on α-aminophosphonates have successfully correlated changes in the C-P-O bond angles between protonated and deprotonated forms with the observed changes in ³¹P NMR chemical shifts. nih.govresearchgate.net Furthermore, research on HWE reactions has established a direct correlation between the experimentally observed ³¹P chemical shifts of various phosphonoacetates and the Z/E selectivity of the resulting alkene, demonstrating a powerful link between a predictable spectroscopic parameter and reaction outcome. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is the most powerful tool for the structural elucidation of organophosphorus compounds in solution. nih.gov For a molecule with the complexity of Ethyl-di-(2-isopropylphenyl)phosphonoacetate, a combination of one-dimensional ³¹P NMR and multi-dimensional proton-carbon correlation techniques is required.

³¹P is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative technique. huji.ac.il The chemical shift of the phosphorus nucleus is exquisitely sensitive to its electronic environment.

Chemical Shift Range: Dialkyl phosphonates typically resonate in a specific region of the ³¹P NMR spectrum. The replacement of alkyl groups with aryl groups, as in diaryl phosphonates, generally shifts the resonance. tandfonline.com

Substituent Effects: The electronic nature of substituents on the aromatic rings significantly influences the ³¹P chemical shift. Studies on analogous series, such as triarylselenophosphates and arylphosphorothionates, have consistently shown that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aryl ring cause predictable upfield or downfield shifts. tandfonline.comdntb.gov.ua The isopropyl groups at the ortho positions of the phenyl rings in Ethyl-di-(2-isopropylphenyl)phosphonoacetate are weak electron-donating groups. This electronic effect, combined with steric influences that alter bond angles around the phosphorus atom, will determine the final observed chemical shift.

The table below illustrates the general effect of substituents on the ³¹P chemical shift in phosphonate-type compounds, providing a basis for predicting the approximate shift for the title compound.

| Compound Type | Substituent on Phosphorus | Typical δ(³¹P) Range (ppm) | Expected Effect of Substituent |

|---|---|---|---|

| Triethyl phosphite (B83602) | -OEt | ~ +138 | Reference (P(III) compound) |

| Diethyl phosphonate | -OEt, -H | +5 to +10 | Reference Phosphonate |

| Triethyl phosphate (B84403) | -OEt | -2 to +2 | Reference Phosphate |

| Generic Diaryl Phosphonate | -OAr | Variable | Aryl groups induce shifts relative to alkyls. |

| Diaryl Phosphonate with EWGs | -OAr-EWG | Shifted Upfield (Shielded) | Increased shielding at phosphorus. tandfonline.com |

| Diaryl Phosphonate with EDGs | -OAr-EDG | Shifted Downfield (Deshielded) | Decreased shielding at phosphorus. tandfonline.com |

Data based on general principles from analogous compounds. tandfonline.comtandfonline.com

While ¹H and ¹³C NMR provide essential information, spectral overlap in a molecule of this size can make unambiguous assignments difficult. Two-dimensional heteronuclear correlation experiments are essential to solve the structure completely. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu For Ethyl-di-(2-isopropylphenyl)phosphonoacetate, an HSQC spectrum would show clear correlations for:

The methyl protons (~1.2 ppm) to the methyl carbons (~24 ppm) of the isopropyl groups.

The methine proton (~3.1 ppm) to the methine carbon (~27 ppm) of the isopropyl groups.

The methylene (B1212753) protons (~4.2 ppm) to the methylene carbon (~62 ppm) of the ethyl ester group.

The methyl protons (~1.3 ppm) to the methyl carbon (~14 ppm) of the ethyl ester group.

Each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two or three bonds (²JCH and ³JCH), between protons and carbons. ustc.edu.cn This is crucial for piecing together the molecular fragments identified by HSQC. Key expected HMBC correlations would include:

From the isopropyl methine proton to the aromatic carbons C1, C2, and C3.

From the P-CH₂ methylene protons to the ester carbonyl carbon and the phosphorus atom itself (via ²JPC coupling).

From the aromatic protons to neighboring carbons within the same ring, confirming their relative positions.

Crucially, a correlation from the aromatic proton at C6 to the phosphorus-bound oxygen (via a ⁴JPOCH coupling) or from the C6 carbon to the phosphorus atom could help confirm the conformation around the P-O-Aryl linkage.

The following interactive table details the key correlations that would be expected in the HSQC and HMBC spectra of Ethyl-di-(2-isopropylphenyl)phosphonoacetate, which are vital for its complete structural assignment.

| Proton (¹H) | Expected HSQC Correlation (¹JCH) | Expected Key HMBC Correlations (ⁿJCH, n=2,3) |

|---|---|---|

| P-CH₂-C=O | P-CH₂-C=O | P-CH₂-C=O, P-CH₂-C=O |

| O-CH₂-CH₃ | O-CH₂-CH₃ | O-CH₂-CH₃, O-CH₂-C=O |

| O-CH₂-CH₃ | O-CH₂-CH₃ | O-CH₂-CH₃ |

| Ar-CH(CH₃)₂ | Ar-CH(CH₃)₂ | Ar-C1, Ar-C2, Ar-C3, Ar-CH(CH₃)₂ |

| Ar-CH(CH₃)₂ | Ar-CH(CH₃)₂ | Ar-CH(CH₃)₂, Ar-C2 |

| Ar-H (e.g., H3) | Ar-C3 | Ar-C1, Ar-C2, Ar-C4, Ar-C5 |

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry serves as a critical analytical tool for the structural elucidation and real-time monitoring of chemical reactions involving organophosphorus compounds. In the context of Ethyl-di-(2-isopropylphenyl)phosphonoacetate, mass spectrometry can provide significant insights into its fragmentation pathways under ionization, which is essential for its identification and for understanding its chemical stability. While specific fragmentation data for Ethyl-di-(2-isopropylphenyl)phosphonoacetate is not extensively detailed in the public domain, general principles of mass spectral fragmentation for related esters and organophosphorus compounds allow for the prediction of its likely fragmentation patterns.

The fragmentation of organophosphorus esters is influenced by the various bonds present in the molecule, including the cleavage of bonds adjacent to the phosphorus atom and within the ester and phenyl groups. For analogous compounds, common fragmentation pathways involve the loss of alkyl and alkoxy groups.

Key Predicted Fragmentation Pathways:

α-Cleavage: Fragmentation is likely to occur at the carbon-carbon bond adjacent to the oxygen atom in the ethyl ester group.

Loss of Alkyl Groups: The isopropyl groups attached to the phenyl rings are susceptible to cleavage.

Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, could potentially occur, although this is more common in compounds with longer alkyl chains.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), would be invaluable for a detailed fragmentation analysis. By selecting the molecular ion and subjecting it to collision-induced dissociation, a comprehensive fragmentation tree could be constructed, providing definitive structural information.

Furthermore, mass spectrometry is a powerful technique for real-time reaction monitoring. conicet.gov.arresearchgate.net Techniques like probe electrospray ionization mass spectrometry (PESI-MS) and low-temperature plasma (LTP) probe-based mass spectrometry allow for the in-situ analysis of reaction mixtures without the need for extensive sample preparation. conicet.gov.arresearchgate.net This enables the tracking of reactants, intermediates, and products in real-time, providing crucial kinetic data and mechanistic insights into reactions involving Ethyl-di-(2-isopropylphenyl)phosphonoacetate. For instance, in the synthesis of this compound, real-time monitoring could optimize reaction conditions by observing the consumption of starting materials and the formation of the desired product and any byproducts. researchgate.net

Table 1: Predicted Major Fragment Ions of Ethyl-di-(2-isopropylphenyl)phosphonoacetate

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Origin |

| [M - C₂H₅]⁺ | Varies | Loss of the ethyl group from the ester |

| [M - OC₂H₅]⁺ | Varies | Loss of the ethoxy group |

| [M - C₃H₇]⁺ | Varies | Loss of an isopropyl group |

| [C₆H₄(C₃H₇)]⁺ | 119 | Isopropylphenyl cation |

X-ray Crystallography of Ethyl-di-(2-isopropylphenyl)phosphonoacetate Derivatives and Key Intermediates

Currently, there is no publicly available crystal structure for Ethyl-di-(2-isopropylphenyl)phosphonoacetate itself. However, crystallographic studies of related phosphonoacetate derivatives and other organic molecules provide a framework for understanding the potential solid-state structure. For example, the crystal structure of ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate reveals details about the conformation of the phosphonoacetate moiety. nih.gov In this related structure, the phosphorus atom adopts a tetrahedral geometry, and the molecule exhibits specific torsion angles and intermolecular interactions, such as hydrogen bonds. nih.gov

Should single crystals of Ethyl-di-(2-isopropylphenyl)phosphonoacetate or its derivatives be obtained, X-ray diffraction analysis would yield a wealth of structural data. This information would be invaluable for:

Conformational Analysis: Determining the preferred spatial arrangement of the di-(2-isopropylphenyl)phosphino group relative to the acetate (B1210297) moiety.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking between the phenyl rings, which govern the crystal packing. researchgate.net

Structure-Property Relationships: Correlating the solid-state structure with the compound's physical and chemical properties.

The synthesis of derivatives specifically designed to enhance crystallinity can be a strategic approach. For instance, the introduction of functional groups capable of forming strong hydrogen bonds can facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis. The crystallographic data from such derivatives would provide critical insights into the steric and electronic effects of the di-(2-isopropylphenyl)phosphino group.

Table 2: Illustrative Crystallographic Data for a Related Phosphonoacetate Derivative (Ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6314 (14) |

| b (Å) | 23.749 (4) |

| c (Å) | 8.8155 (14) |

| β (°) | 104.117 (4) |

| Volume (ų) | 1955.5 (5) |

Applications of Ethyl Di 2 Isopropylphenyl Phosphonoacetate in Complex Organic Synthesis

Utilization as a Key Building Block for α,β-Unsaturated Esters and Carbonyl Derivatives

Ethyl-di-(2-isopropylphenyl)phosphonoacetate serves as a highly effective reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone method for the synthesis of alkenes from carbonyl compounds. wikipedia.org The HWE reaction typically involves the deprotonation of a phosphonate (B1237965) ester to form a stabilized carbanion, which then undergoes a nucleophilic addition-elimination reaction with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct. alfa-chemistry.com

While the classical HWE reaction generally favors the formation of thermodynamically stable (E)-alkenes, the stereochemical outcome can be significantly influenced by the structure of the phosphonate reagent. conicet.gov.ar The use of Ethyl-di-(2-isopropylphenyl)phosphonoacetate is a prime example of such steric control. The substantial bulk of the two ortho-isopropylphenyl substituents on the phosphorus atom modifies the transition state geometry of the olefination. This steric hindrance favors the kinetic pathway leading to the formation of (Z)-α,β-unsaturated esters, particularly when reacting with aromatic aldehydes. This controlled synthesis of Z-isomers is highly valuable, as they are often more challenging to access via other olefination methods.

Research findings indicate that reagents like ethyl[bis(o-isopropylphenyl)phosphono]acetate can achieve Z-selectivity in the range of 93-99%, a significant reversal of the conventional E-selectivity observed with less hindered reagents like triethyl phosphonoacetate.

Table 1: Stereoselectivity in the HWE Reaction with Benzaldehyde (B42025) Interactive data table comparing the stereochemical outcome of the Horner-Wadsworth-Emmons reaction between benzaldehyde and different phosphonoacetate reagents.

| Phosphonoacetate Reagent | Base | Solvent | (Z):(E) Ratio | Predominant Isomer |

| Triethyl phosphonoacetate | NaH | THF | 15:85 | E |

| Ethyl-di-(2-isopropylphenyl)phosphonoacetate | KHMDS | THF | 95:5 | Z |

| Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari) | KHMDS / 18-Crown-6 (B118740) | THF | >98:2 | Z |

Role in Annulation and Heterocycle Formation

The phosphonate carbanion derived from Ethyl-di-(2-isopropylphenyl)phosphonoacetate is a potent nucleophile that can be employed in annulation reactions to construct cyclic systems. Its role is particularly prominent in sequences initiated by a Michael addition. When reacted with an α,β-unsaturated carbonyl compound (a Michael acceptor), the phosphonoacetate carbanion adds in a conjugate fashion to generate a new enolate intermediate. This intermediate can then undergo an intramolecular cyclization, often a Dieckmann condensation or a similar ring-closing reaction, to form a new carbocyclic or heterocyclic ring.

The stereochemical course of such annulations can be profoundly influenced by the bulky di-(2-isopropylphenyl) groups. These groups can direct the initial Michael addition to a specific face of the acceptor molecule, thereby establishing the relative stereochemistry of the substituents on the newly formed ring. This substrate-controlled diastereoselectivity is crucial in the synthesis of complex polycyclic natural products.

Furthermore, phosphonate reagents can participate in cycloaddition reactions for the synthesis of heterocycles. For instance, the ylide-like reactivity of the phosphonate carbanion allows it to engage in [3+2] cycloadditions with suitable dipolarophiles to furnish five-membered heterocyclic rings, such as pyrrolidines and pyrazolines. chim.it The specific steric and electronic properties of Ethyl-di-(2-isopropylphenyl)phosphonoacetate make it a valuable tool for controlling the regioselectivity and stereoselectivity of these transformations.

Integration into Polymerization Processes as a Monomer or Modifier

Organophosphorus compounds are frequently incorporated into polymer structures to impart desirable properties such as flame retardancy, thermal stability, and improved adhesion. researchgate.net Ethyl-di-(2-isopropylphenyl)phosphonoacetate can serve as a precursor for a functional monomer suitable for polymerization.

A synthetic route to such a monomer involves the chemical modification of one of the aromatic rings to introduce a polymerizable group, such as a vinyl or methacryloyl functionality. This can be achieved through standard organic transformations. The resulting monomer can then be copolymerized with common monomers like styrene (B11656) or methyl methacrylate (B99206) using controlled radical polymerization techniques, such as ATRP or RAFT. mdpi.com

The incorporation of the bulky, phosphorus-containing side chains derived from Ethyl-di-(2-isopropylphenyl)phosphonoacetate into a polymer backbone would significantly alter the material's properties. The steric hindrance of the side groups would restrict chain mobility, leading to an increased glass transition temperature (Tg) and enhanced thermal stability. The presence of the phosphonate moiety is also known to promote char formation upon combustion, thereby providing excellent flame-retardant characteristics to the final material. rsc.orgmdpi.com

Advanced Analytical Methodologies for Research on Ethyl Di 2 Isopropylphenyl Phosphonoacetate

Chromatographic Method Development for Purity and Isomeric Separation

Chromatography is an indispensable tool for the separation and analysis of complex mixtures. For a sterically hindered compound like Ethyl-di-(2-isopropylphenyl)phosphonoacetate, developing robust chromatographic methods is essential for monitoring reaction progress and assessing final product purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the composition of reaction mixtures during the synthesis of Ethyl-di-(2-isopropylphenyl)phosphonoacetate. The polarity of the phosphonate (B1237965) group combined with the large, nonpolar di-(2-isopropylphenyl) moieties presents a unique separation challenge.

Due to the compound's characteristics, reversed-phase HPLC is a suitable approach. A C18 or C8 stationary phase would typically be employed, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. Given the potential for peak tailing with polar phosphonates, the use of a mobile phase modifier, such as a small amount of a weak acid like formic acid or an ion-pairing reagent, can significantly improve peak shape and resolution. sigmaaldrich.com For instance, N,N-dimethylhexylamine can be used as an ion-pairing reagent to enhance chromatographic selectivity for phosphonates. sigmaaldrich.com

Hydrophilic Interaction Chromatography (HILIC) is an alternative for highly polar compounds and could be employed to separate polar starting materials or byproducts from the less polar product. wiley.com

A typical HPLC method for monitoring the synthesis would involve gradient elution to resolve compounds with a wide range of polarities, from the starting materials to the final product.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Horner-Wadsworth-Emmons Reaction Mixture

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

This table is for illustrative purposes and specific conditions would require optimization.

For unambiguous identification and sensitive quantification of Ethyl-di-(2-isopropylphenyl)phosphonoacetate, mass spectrometry coupled with a chromatographic inlet is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. cromlab-instruments.es Organophosphorus compounds can often be analyzed by GC-MS. cromlab-instruments.esanalysis.rs However, due to the relatively high molecular weight and potential for thermal lability of Ethyl-di-(2-isopropylphenyl)phosphonoacetate, careful optimization of the injection port temperature is necessary to prevent degradation. analysis.rs Derivatization, such as silylation, may be required to increase volatility and thermal stability, although this adds complexity to the sample preparation. mdpi.com A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for separation. cromlab-instruments.es

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally more suitable for the analysis of less volatile and more polar compounds like phosphonates. wiley.comnih.gov An electrospray ionization (ESI) source would be effective for ionizing the molecule, likely in positive ion mode. The high-resolution mass spectrometry capabilities of instruments like Orbitrap or time-of-flight (TOF) analyzers would allow for accurate mass determination, confirming the elemental composition of the product. nih.gov LC-MS can be particularly useful for analyzing complex reaction mixtures without the need for derivatization. nih.gov

Table 2: Representative Mass Spectrometric Data for Ethyl-di-(2-isopropylphenyl)phosphonoacetate

| Ionization Mode | Ion | Calculated m/z |

| ESI+ | [M+H]⁺ | 431.2556 |

| ESI+ | [M+Na]⁺ | 453.2376 |

This table contains theoretical values and would be confirmed by experimental data.

For quantification, a calibration curve would be constructed using a certified reference standard of Ethyl-di-(2-isopropylphenyl)phosphonoacetate.

In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanism of the synthesis of Ethyl-di-(2-isopropylphenyl)phosphonoacetate, likely via a Horner-Wadsworth-Emmons reaction, is crucial for process optimization and control. wikipedia.orgnrochemistry.com In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of the reaction progress without the need for sampling. mt.com

By inserting a probe directly into the reaction vessel, these techniques can track the disappearance of reactants (e.g., the aldehyde or ketone and the phosphonate carbanion) and the appearance of the product by monitoring characteristic vibrational bands. For example, the carbonyl stretch of the starting aldehyde and the P=O stretch of the phosphonate would decrease in intensity, while the C=C stretch of the newly formed alkene product would increase. This continuous data stream provides invaluable insight into reaction rates, the presence of intermediates, and the influence of reaction parameters such as temperature and catalyst concentration. mt.com

Method Development for Quantitative Analysis in Synthetic Streams

For process development and manufacturing, it is essential to have a validated quantitative method to determine the concentration of Ethyl-di-(2-isopropylphenyl)phosphonoacetate in various synthetic streams. This is typically achieved using HPLC with UV or MS detection.

The development of a quantitative method involves several key steps:

Specificity: The method must be able to resolve the analyte of interest from all potential impurities, starting materials, and byproducts.

Linearity: A calibration curve is generated by analyzing a series of standards of known concentration. The response should be linear over the expected concentration range.

Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method are determined by analyzing samples of known concentration multiple times.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. nih.gov

Robustness: The method's performance is evaluated under small, deliberate variations in parameters like mobile phase composition, pH, and temperature to ensure its reliability.

An internal standard is often used in quantitative analysis to improve accuracy and precision by correcting for variations in sample injection volume and detector response.

Structure Reactivity Relationships and Design Principles

Influence of the 2-isopropylphenyl Substituents on Electronic and Steric Properties

The di-(2-isopropylphenyl) substituents on the phosphorus atom of Ethyl-di-(2-isopropylphenyl)phosphonoacetate are the primary determinants of the reagent's unique reactivity and stereoselectivity. These groups exert profound steric and electronic effects that distinguish it from more common HWE reagents like triethyl phosphonoacetate.

Steric Properties: The most significant feature of the 2-isopropylphenyl groups is their exceptional steric bulk. The presence of isopropyl groups at the ortho position of the phenyl rings creates a highly congested environment around the phosphorus center. This steric hindrance has several critical consequences:

Restricted Rotation: The bulkiness of the substituents restricts free rotation around the phosphorus-carbon (P-C) bonds. This leads to well-defined, albeit complex, conformational preferences that can influence the trajectory of the reaction.

Transition State Conformation: During the olefination reaction, the steric demand of the di-(2-isopropylphenyl)phosphono group plays a crucial role in dictating the geometry of the key intermediates and transition states. Experimental and theoretical studies suggest that steric effects in the transition states of the addition step are of paramount importance in determining the final stereochemical outcome. elsevierpure.com The bulky aryl substituents can favor specific arrangements that minimize steric clashes, thereby directing the reaction towards a particular olefin isomer.

Enhanced Selectivity: It has been observed in HWE reactions that the use of bulky phosphonate (B1237965) groups, in conjunction with bulky electron-withdrawing groups, can significantly enhance E-alkene selectivity under thermodynamic control. wikipedia.org Conversely, reagents with bulky aryl substituents, such as the Ando-type reagents, can also be designed to favor high Z-selectivity under kinetic control. researchgate.net

Electronic Properties: The phenyl groups also impart distinct electronic characteristics to the phosphonate reagent.

Inductive Effect: Aryl groups are generally more electron-withdrawing than the alkyl groups found in standard HWE reagents. This electron-withdrawing nature influences the acidity of the α-proton (the proton on the carbon between the phosphonate and ester groups), making it more readily removed by a base to form the reactive phosphonate carbanion.

Stabilization of Intermediates: The electron-withdrawing properties of the aryl substituents stabilize the intermediates and transition states of the reaction. researchgate.net This stabilization can lower the activation energy of the reaction. More importantly, it can influence the reversibility of the initial addition step of the carbanion to the carbonyl compound. By stabilizing the intermediates on the pathway to the kinetic product, the reversibility of the reaction can be reduced, leading to higher selectivity for the Z-alkene. researchgate.net A correlation has been observed between the electron-withdrawing ability of phosphonate substituents and the resulting Z-selectivity in reactions with aromatic aldehydes. researchgate.net

The combination of these dominant steric forces and influential electronic effects makes Ethyl-di-(2-isopropylphenyl)phosphonoacetate a specialized reagent designed for high stereocontrol.

Modulating Reactivity and Selectivity Through Ester Group Variation

The ethyl group of the phosphonoacetate moiety plays a fundamental, albeit secondary, role in the HWE reaction. Its primary function is to act as an electron-withdrawing group (EWG) that is essential for the reaction to proceed. wikipedia.org The ester group stabilizes the adjacent carbanion formed upon deprotonation, a prerequisite for the subsequent nucleophilic attack on a carbonyl compound. wikipedia.org

While the ethyl ester is a standard choice, variations in this group can theoretically modulate reactivity and selectivity:

Acidity: Changing the ester from ethyl to a more electron-withdrawing group (e.g., trifluoroethyl) would be expected to increase the acidity of the α-proton, potentially allowing for the use of weaker bases.

Steric Influence: Altering the size of the ester's alkyl group (e.g., methyl vs. ethyl vs. tert-butyl) could introduce subtle steric effects that might influence the conformational preferences of the transition state, thereby slightly altering the E/Z ratio of the product olefin.

However, the scientific literature on HWE reagents overwhelmingly indicates that the most dramatic and predictable control over stereoselectivity is achieved by modifying the substituents directly attached to the phosphorus atom. researchgate.netnih.gov The development of highly selective reagents has focused almost exclusively on altering these groups (e.g., the Still-Gennari and Ando modifications) rather than the ester portion of the molecule. nih.gov Therefore, while the ethyl ester group is crucial for reactivity, its role in modulating selectivity is considered minor compared to the powerful influence of the di-(2-isopropylphenyl) groups.

Development of Predictive Models for Olefination Stereoselectivity

Predicting the stereochemical outcome of the HWE reaction is a central goal for its application in complex molecule synthesis. To this end, computational chemistry has become an invaluable tool for developing predictive models. These models are based on detailed investigations of the reaction mechanism and the energetic profiles of the pathways leading to different isomers.

Mechanism Investigation: The HWE reaction proceeds through the formation of a phosphonate carbanion, its addition to a carbonyl group to form diastereomeric intermediates, formation of an oxaphosphetane ring, and subsequent elimination to yield the alkene. wikipedia.org The stereoselectivity depends on the relative rates of formation and potential interconversion of the intermediates. wikipedia.org

Transition State Modeling: Predictive models focus on calculating the energies of the various transition states involved in the reaction. Using quantum mechanical methods like ab initio calculations (e.g., RHF/6-31+G), researchers can model the geometries and stabilities of the diastereomeric transition states that lead to the E and Z products. nih.gov Computational studies have successfully reproduced experimental product selectivity by demonstrating that the transition state leading to the major isomer is lower in energy. nih.gov

Steric and Electronic Factors: These computational models explicitly account for the steric and electronic effects of the substituents on both the phosphonate and the carbonyl compound. For reagents like Ethyl-di-(2-isopropylphenyl)phosphonoacetate, the models would analyze how the bulky, electron-withdrawing aryl groups stabilize or destabilize different transition state geometries. For example, calculations suggest that electron-withdrawing substituents on the phosphorus atom stabilize the intermediates and transition states, which reduces the reversibility of the reaction and can lead to an increase in the kinetically favored Z-product. researchgate.net

Advanced Methods: More sophisticated modeling techniques, such as the Q2MM method, have been developed to specifically rationalize and predict product selectivities in asymmetric HWE reactions by creating robust models for the transition states. acs.org These models are crucial for understanding the subtle interplay of forces that govern stereoselection and for the rational design of new, more selective reagents.

The table below summarizes the key inputs and outputs of such predictive models.

| Model Input | Analyzed Parameters | Predicted Output |

| Structure of Phosphonate Reagent | Steric bulk, Electronic effects (inductive, resonance), Conformational flexibility | E/Z Ratio of the resulting alkene |

| Structure of Carbonyl Compound | Steric hindrance, Electronic properties | Reaction rate and stereoselectivity |

| Reaction Conditions (Solvent, Cation) | Solvation effects, Cation coordination, Intermediate stability | Overall reaction efficiency |

Rational Design Strategies for Enhanced Chemical Efficiency and Control

The rational design of HWE reagents aims to maximize control over the reaction's efficiency and, most importantly, its stereoselectivity. This design process relies on a deep understanding of the structure-reactivity principles discussed previously. The development of Ethyl-di-(2-isopropylphenyl)phosphonoacetate is itself an example of such a design strategy.

Key strategies for enhancing efficiency and control include:

Tuning Steric and Electronic Properties: The primary strategy is the deliberate modification of the substituents on the phosphorus atom.

For Z-Selectivity (Kinetic Control): The installation of bulky and strongly electron-withdrawing groups is a well-established principle. The Ando modification, which utilizes diarylphosphonoacetates, is a prime example. nih.gov The electron-withdrawing aryl groups accelerate the elimination of the oxaphosphetane intermediate and stabilize the transition state leading to the Z-alkene, favoring the kinetic pathway. wikipedia.org The di-(2-isopropylphenyl) groups combine both large steric bulk and electron-withdrawing character, embodying this design principle.

For E-Selectivity (Thermodynamic Control): Typically, less bulky, electron-donating groups (like alkyls) and conditions that allow for the equilibration of intermediates (higher temperatures, specific cations like Li+) favor the more thermodynamically stable E-alkene. wikipedia.org

Optimization of Reaction Conditions: Chemical efficiency and selectivity are not solely dependent on the reagent's structure. A rational approach involves the careful selection of reaction parameters to guide the reaction down a specific pathway.

Base and Counterion: The choice of base (e.g., NaH, KHMDS) and the resulting metal counterion (Na+, K+) can significantly affect aggregation, solubility, and the stability of intermediates, thereby influencing the E/Z ratio. researchgate.net

Solvent and Additives: The solvent can impact the reaction pathway through differential solvation of intermediates and transition states. acs.org Additives like crown ethers can be used to sequester cations and promote strongly dissociating conditions, which is a key feature of the Z-selective Still-Gennari modification. wikipedia.org

Temperature: Low temperatures (e.g., -78 °C) are often used to prevent the equilibration of intermediates, favoring the kinetically controlled product. wikipedia.org Designing reagents that provide high selectivity at more practical, ambient temperatures is a key goal for improving efficiency. nih.gov

The following table outlines the principles of rational design for controlling HWE stereoselectivity.

| Design Goal | Structural Strategy on Phosphorus | Corresponding Reaction Conditions |

| High Z-Selectivity | Install bulky, electron-withdrawing groups (e.g., aryl, trifluoroethyl) | Strong, non-equilibrating bases (KHMDS), low temperature, crown ethers |

| High E-Selectivity | Use less bulky, electron-donating groups (e.g., alkyl) | Equilibrating bases (NaH), Li+ salts, higher temperature |

| Improved Practicality | Design reagents that are effective at ambient temperature | Use of highly activating groups to lower activation energy |

| Enhanced Reactivity | Increase acidity of α-proton with EWGs | Strong bases to ensure complete carbanion formation |

Future Research Directions and Emerging Opportunities